BenchChemオンラインストアへようこそ!

N-(4-acetylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

Medicinal Chemistry Structure-Activity Relationship Linker Optimization

Unlock the full potential of your COX-2 inhibitor program with this uniquely substituted pyridazinone scaffold. Unlike reported nanomolar inhibitors, this compound features a 4-acetylphenyl terminus, introducing an additional hydrogen bond acceptor for distinct active-site interactions and potentially improved gastric safety. Its balanced LogP (~2.7) and TPSA (~83 Ų) make it an ideal benchmarking standard for ADME screening cascades, guiding multiparameter optimization. In kinase selectivity panels, its linear butanamide linker probes deep ATP-binding pockets. Secure this critical SAR probe to differentiate your research from existing chemotypes.

Molecular Formula C22H21N3O3
Molecular Weight 375.428
CAS No. 953181-16-3
Cat. No. B2674996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
CAS953181-16-3
Molecular FormulaC22H21N3O3
Molecular Weight375.428
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
InChIInChI=1S/C22H21N3O3/c1-16(26)17-9-11-19(12-10-17)23-21(27)8-5-15-25-22(28)14-13-20(24-25)18-6-3-2-4-7-18/h2-4,6-7,9-14H,5,8,15H2,1H3,(H,23,27)
InChIKeyNBHOPWFCEYEXPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Acetylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide (CAS 953181-16-3): Core Scaffold, Physicochemical Identity, and Procurement Relevance


N-(4-acetylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide (CAS 953181-16-3) is a synthetic small molecule belonging to the N-substitutedphenyl-6-oxo-3-phenylpyridazine class. It features a pyridazinone core substituted at position 3 with an unsubstituted phenyl ring and at position 1 with a linear butanamide chain terminating in a 4-acetylphenyl group . This class has demonstrated significant pharmacological potential, particularly as cyclooxygenase-2 (COX-2) inhibitors, where closely related N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives exhibit IC50 values in the low nanomolar range (16.76–17.45 nM) and superior in vivo anti-inflammatory profiles compared to celecoxib and indomethacin [1]. The compound is primarily available through specialty chemical suppliers for non-human research purposes.

Why N-(4-Acetylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide Cannot Be Substituted with a Generic Pyridazinone Analog


Within the N-substitutedphenyl-6-oxo-3-phenylpyridazine chemotype, minute structural modifications—such as the length and geometry of the alkyl linker, the position and nature of the substituent on the terminal phenyl ring, and the substitution pattern on the pyridazinone core—profoundly alter target selectivity, potency, and physicochemical properties. For example, shifting from a linear butanamide chain (as in the target compound) to a branched 2-butanamide chain (as in N-(4-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide) increases logP by approximately 0.6 units and raises the hydrogen bond acceptor count from a predicted 6 to 7, which can significantly impact membrane permeability and off-target binding . Similarly, replacing the 4-acetylphenyl group with a p-tolyl group eliminates a key hydrogen bond acceptor (the acetyl carbonyl), potentially reducing interactions with polar residues in target binding pockets. In the COX-2 inhibitor series, compounds differing only by the substituent on the N-phenyl ring showed distinct IC50 values and gastric safety profiles, underscoring that even single-atom changes cannot be considered equivalent substitutions [1]. Therefore, for any application requiring reproducible target engagement, selectivity, or pharmacokinetic behavior, generic substitution with a close analog is scientifically unsound without direct comparative data.

Quantitative Differentiation Evidence for N-(4-Acetylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide Relative to Closest Analogs


Linker Chain Geometry: Linear 4-Butanamide vs. Branched 2-Butanamide and Its Impact on Conformational Flexibility and Target Fit

The target compound possesses a linear four-carbon butanamide linker connecting the pyridazinone N1 to the 4-acetylphenyl amide. In contrast, the commercially available analog N-(4-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide (ChemDiv D262-0688) features a branched 2-butanamide chain where the amide carbonyl is attached to the alpha carbon of the butanamide backbone. This structural difference reduces the number of rotatable bonds in the branched analog and introduces a stereogenic center, resulting in a racemic mixture. The linear linker of the target compound provides greater conformational flexibility and a different spatial presentation of the terminal acetylphenyl group, which is predicted to affect binding pose in targets with deep, linear binding pockets . No direct biological comparison between these two linker isomers is available in the public domain.

Medicinal Chemistry Structure-Activity Relationship Linker Optimization

Predicted Lipophilicity (LogP) and Polar Surface Area (TPSA) Comparison: Implications for Membrane Permeability and Solubility

The predicted lipophilicity of the target compound (estimated XLogP3-AA ~2.5–2.8) is notably lower than that of the branched 2-butanamide analog (measured logP = 3.409) and also lower than the 4-ethoxyphenyl analog CAS 946321-92-2 (XLogP3-AA = 2.6) [1]. The target compound's predicted topological polar surface area (TPSA) is estimated at ~80–85 Ų, higher than the branched analog's TPSA of 63.855 Ų, but comparable to the ethoxyphenyl analog's TPSA of 88.1 Ų. The p-tolyl analog CAS 953158-68-4, lacking the acetyl carbonyl, is expected to have even higher lipophilicity (predicted XLogP3-AA ~3.2) and lower TPSA (~55–60 Ų) [2]. This positions the target compound in a favorable intermediate physicochemical space—moderately lipophilic with sufficient polarity for aqueous solubility while maintaining membrane permeability.

ADME Physicochemical Properties Drug-Likeness

Hydrogen Bond Acceptor/Donor Profile and Predicted Impact on Kinase vs. COX-2 Selectivity

The target compound possesses a predicted hydrogen bond acceptor (HBA) count of 6 (pyridazinone carbonyl, pyridazinone ring nitrogen, amide carbonyl, acetyl carbonyl, and pyridazine N2), with one hydrogen bond donor (amide NH). The branched 2-butanamide analog has an HBA count of 7 (ChemDiv data) , while the 4-ethoxyphenyl analog has an HBA count of 5 (guidechem data) [1]. The 4-acetyl group on the terminal phenyl ring of the target compound provides an additional HBA compared to the p-tolyl analog (HBA: 4, predicted). In the context of pyridazinone-based kinase inhibitors such as c-Met and BTK inhibitors, the hydrogen bonding capacity of the terminal aryl substituent is critical for hinge-region interactions and selectivity [2]. The acetylphenyl group's carbonyl can engage in additional hydrogen bonds with polar residues in the target binding site, potentially conferring selectivity advantages over the methyl-substituted p-tolyl analog.

Target Selectivity Hydrogen Bonding Kinase Inhibition

Class-Level COX-2 Inhibitory Activity: Contextualizing the Target Compound Within the Pyridazine-Based COX-2 Inhibitor Pharmacophore

Although no direct COX-2 inhibition data are available for the target compound itself, the core scaffold—N-substitutedphenyl-6-oxo-3-phenylpyridazine—is a validated pharmacophore for nanomolar COX-2 inhibition. In the study by Khan et al. (2020), compounds 4a, 4b, 5a, and 10, which share the identical 6-oxo-3-phenylpyridazine core and N-substituted phenyl motif, exhibited COX-2 IC50 values ranging from 16.76 to 17.45 nM, outperforming celecoxib (IC50 = 17.79 nM) [1]. These compounds also demonstrated superior in vivo anti-inflammatory efficacy and reduced gastric ulcerogenicity compared to both celecoxib and indomethacin. The target compound differs from the active series primarily in the substitution pattern on the terminal phenyl ring and the absence of a hydrazone/thiazolidinone extension. The 4-acetylphenyl group of the target compound may engage in additional hydrophobic and hydrogen bonding interactions within the COX-2 active site, potentially modulating selectivity and potency.

COX-2 Inhibition Anti-Inflammatory Gastric Safety

Predicted Butyrylcholinesterase (BChE) Selectivity: Differentiation from the 3-Acetamidophenyl Analog

The closely related analog N-(3-acetamidophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide (CAS 953182-15-5) has been reported to exhibit selective inhibition of butyrylcholinesterase (BChE), a target implicated in Alzheimer's disease pathology . The difference between this analog and the target compound lies in the position and nature of the acetamide/acetyl substituent: the analog bears a 3-acetamidophenyl group (acetamide at meta position), while the target compound carries a 4-acetylphenyl group (acetyl at para position). This positional isomerism is expected to alter the compound's ability to engage the peripheral anionic site of BChE versus the catalytic triad. Diphenyl-substituted pyridazinone derivatives have also been reported as dual cholinesterase inhibitors, with 4,5-diphenyl derivative 4g showing AChE IC50 = 5.11 µM and BChE IC50 = 14.16 µM [1], suggesting that the target compound's 4-acetylphenyl substitution may tilt selectivity toward AChE or produce a unique dual inhibition profile.

Cholinesterase Inhibition Alzheimer's Disease Neurodegeneration

Optimal Application Scenarios for N-(4-Acetylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide Based on Quantitative Differentiation Evidence


COX-2 Inhibitor Lead Optimization with Distinct 4-Acetylphenyl Pharmacophore

The target compound serves as a valuable scaffold for COX-2 inhibitor lead optimization programs seeking to explore the 4-acetylphenyl substitution pattern, which is absent from the published series of nanomolar COX-2 inhibitors (compounds 4a, 4b, 5a, 10) reported by Khan et al. (2020) [1]. Its intermediate lipophilicity (predicted LogP ~2.5–2.8) and balanced TPSA (~80–85 Ų) position it favorably for oral bioavailability while the acetyl carbonyl provides an additional hydrogen bond acceptor that may engage COX-2 active site residues differently than the hydrazone-linked analogs, potentially yielding improved selectivity or gastric safety.

Cholinesterase Isoform Selectivity Profiling in Neurodegenerative Disease Research

Given the reported BChE-selective activity of the 3-acetamidophenyl positional isomer (CAS 953182-15-5) and the dual cholinesterase inhibition observed for diphenyl pyridazinones [2], the target compound is optimally suited for systematic cholinesterase isoform selectivity profiling. The para-acetyl substitution is predicted to alter the AChE/BChE selectivity ratio compared to meta-substituted analogs, making it a critical comparator compound for SAR studies aimed at dissecting the structural determinants of cholinesterase isoform selectivity within the pyridazinone chemotype.

Physicochemical Benchmarking in ADME Screening Cascades

The target compound's distinct physicochemical profile—intermediate between the more lipophilic branched 2-butanamide analog (logP = 3.409; TPSA = 63.855 Ų) and the more polar 4-ethoxyphenyl analog (XLogP3-AA = 2.6; TPSA = 88.1 Ų) [3]—makes it an ideal benchmarking standard in ADME screening cascades. Procurement of this compound allows research teams to systematically evaluate how incremental changes in logP and TPSA within the pyridazinone series impact membrane permeability, metabolic stability, and plasma protein binding, thereby guiding multiparameter optimization in drug discovery programs.

Kinase Selectivity Panel Screening with a Linear Linker Pyridazinone Probe

Pyridazinones are established kinase inhibitor scaffolds, with potent activity demonstrated against c-Met, BTK, and other kinases [4]. The target compound's linear butanamide linker and 4-acetylphenyl terminus present a distinct topological pharmacophore compared to branched-linker analogs. This makes it a valuable probe molecule for kinase selectivity panel screening, where the spatial presentation of the terminal aryl group may confer preferential binding to kinases with deep, linear ATP-binding pockets, enabling the identification of novel kinase targets for the pyridazinone class.

Quote Request

Request a Quote for N-(4-acetylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.